molecular formula C22H25N5O4 B11027851 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11027851
M. Wt: 423.5 g/mol
InChI Key: SGZZHVMLBLGYIW-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a structurally complex molecule featuring a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and an acetamide linkage to a 5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl moiety. The tetrahydroquinazolinone fragment could contribute to metabolic stability, a critical factor in drug design.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C22H25N5O4/c28-18-3-1-2-17-16(18)11-23-22(24-17)25-21(29)13-27-8-6-26(7-9-27)12-15-4-5-19-20(10-15)31-14-30-19/h4-5,10-11H,1-3,6-9,12-14H2,(H,23,24,25,29)

InChI Key

SGZZHVMLBLGYIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Industrial Production: Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations may occur at specific functional groups.

    Reduction: Reduction reactions can modify the piperazine or quinazoline rings.

    Substitution: Substituents on the benzodioxole or quinazoline rings can be replaced.

    Other Transformations: Cyclization, amidation, and esterification reactions are also possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

    Other Transformations: Acidic or basic conditions, heat, and catalysts play crucial roles.

Major Products: The specific products formed depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that similar benzodioxole-containing compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structure's ability to interact with DNA and protein targets makes it a candidate for further anticancer drug development .

Antitubercular Activity

The compound's derivatives have been assessed for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibiting strong inhibitory effects on vital mycobacterial enzymes were identified, suggesting potential therapeutic applications in treating tuberculosis .

Case Studies

Several studies have documented the biological evaluation of related compounds:

Study ReferenceFocusFindings
Antimicrobial EvaluationCompounds showed significant activity against Staphylococcus aureus and Escherichia coli.
Anticancer ActivityDerivatives induced apoptosis in various cancer cell lines with IC50 values in the low micromolar range.
Antitubercular ScreeningIdentified lead compounds with effective inhibition against Mycobacterium tuberculosis.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific protein targets or signaling pathways. Further research is needed to elucidate its mode of action.

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a benzodioxole moiety, a piperazine ring, and a quinazoline derivative, which are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have shown cytotoxic effects against various cancer cell lines. In a study evaluating quinazoline derivatives, certain compounds displayed IC50 values as low as 0.009 µM against the EGFR enzyme, indicating potent inhibitory activity .

2. Cholinesterase Inhibition

Some derivatives of the compound have been investigated for their potential as cholinesterase inhibitors. This activity is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves competitive inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft .

3. Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. A related study demonstrated that certain quinazoline derivatives exhibited significant inhibition of TNF-alpha production in human monocytic THP-1 cells, suggesting potential use in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR/HER2 Inhibition : The compound's structure allows it to interact with the epidermal growth factor receptor (EGFR) and HER2 pathways, which are critical in cancer proliferation.
  • Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound enhances cholinergic transmission, potentially alleviating symptoms associated with cognitive decline.

Case Study 1: Anticancer Efficacy

A study evaluated various quinazoline derivatives for their anticancer efficacy using the A549 lung cancer cell line. The results indicated that specific compounds related to our target molecule significantly inhibited cell proliferation with an IC50 value below 0.05 µM .

Case Study 2: Neuroprotective Potential

In another study focusing on neuroprotective effects, derivatives similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide were administered in models of induced neuroinflammation. The findings revealed reduced levels of pro-inflammatory cytokines and improved cognitive function metrics in treated groups compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

  • Structural Differences: Piperazine Substituent: The target compound features a 1,3-benzodioxol-5-ylmethyl group, whereas the analog has a 3-chlorophenyl substituent. In contrast, the chloro substituent is electron-withdrawing, which may reduce solubility but enhance binding to hydrophobic pockets. Tetrahydroquinazolinone Modification: The analog includes a 4-methyl group on the tetrahydroquinazolinone, which could increase steric hindrance and metabolic stability compared to the unsubstituted target compound.
  • Functional Implications: The benzodioxole group in the target compound may favor CNS penetration, making it a candidate for neurological targets, while the chlorophenyl analog might exhibit higher selectivity for peripheral receptors (e.g., serotonin or dopamine receptors) . The methyl group in the analog’s tetrahydroquinazolinone could slow oxidative metabolism, extending half-life compared to the target compound.

Comparison with (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

  • Structural Differences: Core Heterocycle: The target compound’s tetrahydroquinazolinone contrasts with the analog’s oxazolidinone ring. Oxazolidinones are associated with antimicrobial activity (e.g., linezolid), suggesting divergent therapeutic applications.
  • Functional Implications: The fluorinated analog may target bacterial enzymes (e.g., ribosomal machinery), while the target compound’s tetrahydroquinazolinone could align with kinase or protease inhibition due to its planar, aromatic heterocycle . The acetamide linkage in both compounds suggests hydrolytic stability, but the benzodioxole group in the target compound may confer better oral bioavailability.

Hypothetical Data Table Based on Structural Features

Parameter Target Compound 3-Chlorophenyl Analog Fluorinated Oxazolidinone Analog
Molecular Weight (g/mol) ~470 (estimated) ~455 (estimated) ~420 (estimated)
Key Substituents 1,3-Benzodioxol-5-ylmethyl, tetrahydroquinazolinone 3-Chlorophenyl, 4-methyl-tetrahydroquinazolinone 3-Fluoro, oxazolidinone
Predicted logP ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~1.5 (lower due to fluorine polarity)
Potential Targets CNS receptors, kinases Peripheral serotonin/dopamine receptors Bacterial ribosomes, enzymes

Note: Data inferred from structural analogs; experimental validation is required.

Discussion of Bioactivity and Pharmacokinetic Implications

  • Bioactivity: The benzodioxole group’s electron-rich nature may enhance binding to serotonin 5-HT2A or dopamine D2 receptors, common targets for antipsychotics . The absence of a methyl group on the tetrahydroquinazolinone in the target compound might reduce metabolic stability compared to its chlorophenyl analog but improve solubility.
  • Pharmacokinetics: The piperazine core likely improves aqueous solubility at physiological pH, while the benzodioxole could facilitate blood-brain barrier penetration . In contrast, the fluorinated oxazolidinone analog’s polarity may limit CNS uptake but enhance renal excretion .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of core heterocyclic structures (e.g., piperazine or quinazolinone) followed by coupling reactions. Key steps include:

  • Cyclization : Formation of the piperazine or benzodioxole ring under acidic/basic conditions (e.g., triethylamine in DMF) .
  • Coupling : Amide bond formation between the piperazine and quinazolinone moieties using activating agents like EDC/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Analytical Methods :
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate purity .
  • Structural Confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Basic: How is the compound characterized for structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm absence of undesired isomers .
  • Mass Spectrometry (MS) : HRMS validates molecular weight and detects synthetic byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .

Advanced: How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

  • Temperature Control : Exothermic reactions (e.g., cyclization) may need gradual heating (40–80°C) to avoid side products .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Reagent Stoichiometry : Excess acylating agents (e.g., chloroacetyl chloride) drive amidation to completion .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Replace the benzodioxole group with bioisosteres (e.g., benzofuran) to assess impact on target binding .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazolinone ring to modulate pharmacokinetics .
  • Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using in vitro binding assays and cell-based models .

Advanced: How to resolve contradictions in reported biological activity data?

  • Purity Reassessment : Confirm compound purity via HPLC and elemental analysis; impurities may skew bioassay results .
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) across labs .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and phenotypic (e.g., cytotoxicity) assays .

Advanced: What computational strategies predict biological targets for this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or neurotransmitter receptors (piperazine moiety may target serotonin/dopamine receptors) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in lipid bilayers or protein active sites over 100+ ns trajectories .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide oxygen) for target engagement .

Advanced: How to detect and quantify impurities in bulk synthesis batches?

  • HPLC-MS/MS : Hyphenated techniques identify low-abundance impurities (e.g., unreacted intermediates) with ppm sensitivity .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to characterize degradation products .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Use hydrochloride or mesylate salts of the piperazine group .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

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